

Commercial Suppliers and Technical Guide for N-Pivaloyl-4-bromoindole

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Compound of Interest

Compound Name: N-Pivaloyl-4-bromoindole

Cat. No.: B15334584

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Pivaloyl-4-bromoindole**, a key intermediate in synthetic organic chemistry and drug discovery. This document details commercially available sources, provides a comprehensive synthesis protocol, and explores its potential applications in the development of novel therapeutics.

Commercial Availability

N-Pivaloyl-4-bromoindole (CAS No. 1196981-04-0) is available from a select number of specialized chemical suppliers. The table below summarizes the available data from prominent vendors. Researchers are advised to visit the suppliers' websites for the most current information on purity, available quantities, and pricing.

Supplier	Product Name	CAS Number	Molecular Formula	Link
Parchem	N-pivaloyl-4-bromoindole	1196981-04-0	C ₁₃ H ₁₄ BrNO	--INVALID-LINK-- [1]
ChemicalBook	N-pivaloyl-4-bromoindole	1196981-04-0	C ₁₃ H ₁₄ BrNO	--INVALID-LINK-- [2]
LookChem	N-pivaloyl-4-bromoindole	1196981-04-0	C ₁₃ H ₁₄ BrNO	--INVALID-LINK--

Synthesis of N-Pivaloyl-4-bromoindole

The synthesis of **N-Pivaloyl-4-bromoindole** is typically achieved through the N-acylation of 4-bromoindole with pivaloyl chloride. The pivaloyl group serves as a robust protecting group for the indole nitrogen, a common strategy in multi-step organic synthesis.

Experimental Protocol: N-pivaloylation of 4-bromoindole

This protocol is based on general methods for the N-acylation of indoles.

Materials:

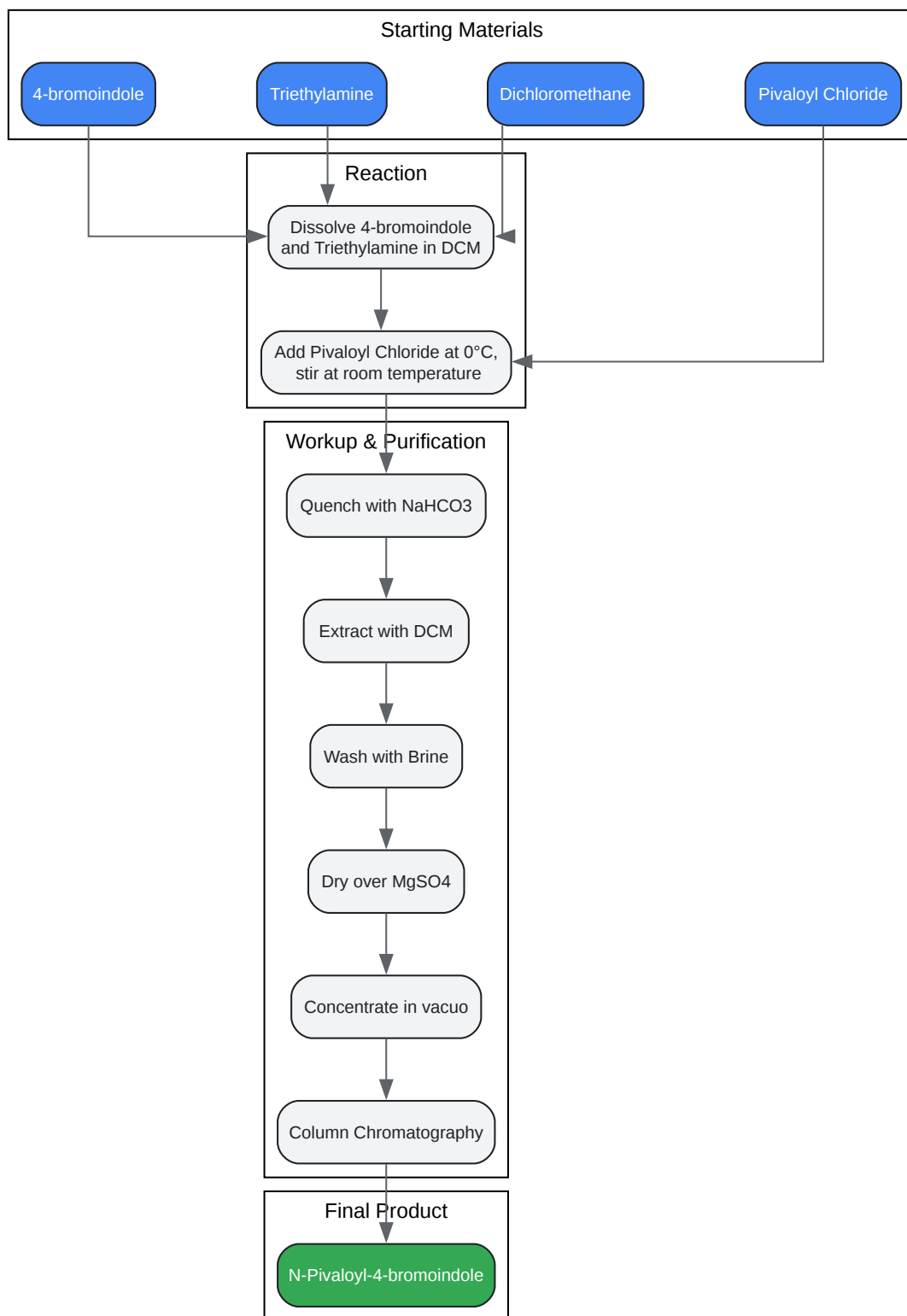
- 4-bromoindole
- Pivaloyl chloride
- Triethylamine (Et₃N) or a similar non-nucleophilic base
- Dichloromethane (DCM) or a similar anhydrous aprotic solvent
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware and magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-bromoindole (1 equivalent) in anhydrous dichloromethane.
- **Addition of Base:** Add triethylamine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

- Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup:
 - Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
- Purification: The crude **N-Pivaloyl-4-bromoindole** can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis of N-Pivaloyl-4-bromoindole

[Click to download full resolution via product page](#)Synthesis Workflow for **N-Pivaloyl-4-bromoindole**

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of **N-Pivaloyl-4-bromoindole** are not extensively documented in publicly available literature, its structural motifs are of significant interest to medicinal chemists. The indole scaffold is a privileged structure found in numerous biologically active compounds and approved drugs. The bromo-substituent at the 4-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse functional groups and build molecular complexity.

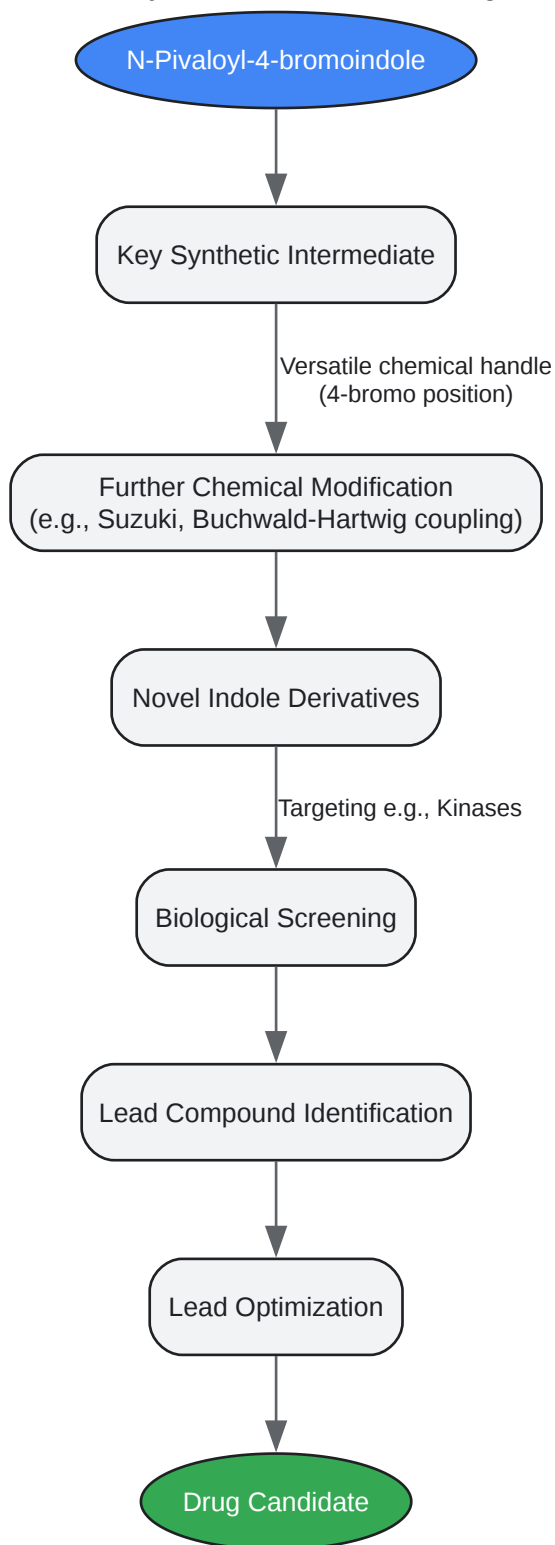
The pivaloyl group, while primarily a protecting group, can also influence the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. Its steric bulk can direct reactions to other positions on the indole ring.

Given that substituted indoles are core components of many kinase inhibitors, **N-Pivaloyl-4-bromoindole** could serve as a key intermediate in the synthesis of novel kinase inhibitors for oncology and other therapeutic areas. The azaindole framework, a bioisostere of indole, is also prominent in kinase inhibitor design.

Signaling Pathways

Currently, there is no specific information available in the scientific literature that directly implicates **N-Pivaloyl-4-bromoindole** in any particular signaling pathway. Its utility is primarily as a synthetic building block for the creation of more complex molecules that may be designed to interact with specific biological targets, such as kinases or other enzymes and receptors. The biological evaluation of derivatives synthesized from **N-Pivaloyl-4-bromoindole** would be required to elucidate any potential roles in cellular signaling.

Role of N-Pivaloyl-4-bromoindole in Drug Discovery

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